molecular formula C18H18N2O5S B5813945 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B5813945
M. Wt: 374.4 g/mol
InChI Key: JEMHQCCVNPSLDG-UHFFFAOYSA-N
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Description

4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its antibacterial properties, and an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

4-methoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-23-14-5-3-13(4-6-14)18-11-16(25-20-18)12-19-26(21,22)17-9-7-15(24-2)8-10-17/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMHQCCVNPSLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition prevents the synthesis of folic acid, ultimately leading to the death of the bacterial cell .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and oxazole derivatives. Compared to these compounds, 4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:

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